molecular formula C9H12N2 B13341281 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine

Cat. No.: B13341281
M. Wt: 148.20 g/mol
InChI Key: ZAERKYWJSNSXFK-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.20 g/mol . Its CAS registry number is 2286053-67-4 . This compound belongs to the class of aminopyridines, which are monoamino derivatives of pyridine and are considered essential heterocycles extensively used in synthetic, natural product, and medicinal chemistry . The aminopyridine scaffold is a privileged structure in drug discovery due to its unique structural properties that allow it to interact with various enzymes and receptors, leading to a wide array of potential biological and pharmacological effects . As a functionalized pyridine derivative, it serves as a valuable building block in organic synthesis and pharmaceutical research for the development of novel molecular frameworks . Researchers utilize such compounds in the exploration of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

4-methyl-2-prop-1-en-2-ylpyridin-3-amine

InChI

InChI=1S/C9H12N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-5H,1,10H2,2-3H3

InChI Key

ZAERKYWJSNSXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=C)C)N

Origin of Product

United States

Synthetic Methodologies for 4 Methyl 2 Prop 1 En 2 Yl Pyridin 3 Amine

Precursor Synthesis and Optimization Strategies

The successful synthesis of the final product hinges on the effective preparation of its key precursors: a halogenated pyridine (B92270) derivative and an organometallic reagent.

2-Chloro-4-methylpyridin-3-amine is a crucial intermediate for which several synthetic routes have been developed. chemicalbook.com One common laboratory-scale method involves the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline; however, this method can lead to non-selective nitration at both the 3 and 5 positions and carries thermochemical risks when scaled up. chemicalbook.comgoogle.com

A more controlled, multi-step synthesis provides a higher yield and better regioselectivity. google.comresearchgate.net This process can be initiated from readily available starting materials like malononitrile (B47326) and acetylacetaldehyde dimethyl acetal (B89532). The key steps in a representative synthesis are outlined below. google.com

Key Synthetic Steps for 2-Chloro-4-methylpyridin-3-amine:

Knoevenagel Condensation: Reaction of acetylacetaldehyde dimethyl acetal with malononitrile. This step forms a mixture of intermediates, 4,4-dicyano-3-methyl-3-butenal dimethyl acetal and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene. chemicalbook.comgoogle.com

Acid-Catalyzed Cyclization: The mixture from the previous step is treated with acid to yield 3-cyano-4-methyl-2-pyridone. google.com

Chlorination: The pyridone is then chlorinated using an agent like phosphorus oxychloride (POCl₃) to produce 2-chloro-3-cyano-4-methylpyridine. googleapis.com

Hydrolysis: The cyano group is hydrolyzed to a carboxamide group using concentrated sulfuric acid, yielding 2-chloro-4-methylpyridine-3-carboxamide (2-chloro-3-amido-4-methylpyridine). google.comgoogleapis.com

Hofmann Rearrangement: The final step involves a Hofmann rearrangement of the amide using reagents like sodium hypobromite (B1234621) (generated in situ from bromine and sodium hydroxide) or calcium hypochlorite (B82951) to furnish the desired 2-Chloro-4-methylpyridin-3-amine. google.comresearchgate.netchemicalbook.com

Table 1: Example of a Synthetic Route for 2-Chloro-4-methylpyridin-3-amine

Step Reactants Reagents Product Typical Yield
1 & 2 Acetylacetaldehyde dimethyl acetal, Malononitrile Piperidinium acetate, Toluene; Acid 3-cyano-4-methyl-2-pyridone 90.6% google.com
3 3-cyano-4-methyl-2-pyridone Phosphorus oxychloride (POCl₃) 2-chloro-3-cyano-4-methylpyridine 82.7% google.com
4 2-chloro-3-cyano-4-methylpyridine Concentrated Sulfuric Acid (H₂SO₄), Water 2-chloro-3-amido-4-methylpyridine 92.9% google.com

The introduction of the isopropenyl group (prop-1-en-2-yl) is achieved using an organoboron reagent, specifically the pinacol (B44631) ester of isopropenylboronic acid, also known as 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. tcichemicals.comnih.gov These boronate esters are favored in cross-coupling reactions due to their stability, ease of handling, and lower toxicity compared to other organometallic compounds. jsynthchem.com

The synthesis of this reagent typically involves the esterification of the corresponding boronic acid with pinacol. Another common method is the hydroboration of alkenes or alkynes using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a transition metal catalyst. sigmaaldrich.com

Table 2: General Methods for Synthesis of 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Method Reactants Key Features
Esterification Isopropenylboronic acid, Pinacol Conducted under anhydrous conditions, often with a catalytic acid.

Metal-Catalyzed Cross-Coupling Approaches to Synthesize 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine

The key carbon-carbon bond formation between the pyridine ring and the isopropenyl group is accomplished via a palladium-catalyzed cross-coupling reaction.

Palladium-catalyzed reactions are powerful tools for constructing biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and natural products. nih.govnih.gov The reaction's efficiency is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. nih.gov

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. jsynthchem.com This reaction is widely used for functionalizing heterocyclic compounds like pyridine due to its mild conditions and high tolerance for various functional groups. nih.govmdpi.com

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three primary steps:

Oxidative Addition: The organic halide (2-Chloro-4-methylpyridin-3-amine) adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent (4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane) is transferred to the palladium complex, typically requiring a base to activate the boronate ester.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

The choice of catalyst and ligand is critical to the success of the Suzuki-Miyaura coupling. Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) is a commonly employed and commercially available catalyst precursor. commonorganicchemistry.com It is relatively stable at room temperature and has a longer shelf-life than other catalysts like Pd(PPh₃)₄. commonorganicchemistry.com

The ligands associated with the palladium center play a crucial role in the catalyst's activity and stability. While simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) are effective, modern advancements have introduced more sophisticated ligand systems. Bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) have been shown to significantly improve the efficiency of cross-coupling reactions. nih.govnih.gov These advanced ligands can promote the coupling of less reactive substrates (like aryl chlorides), allow for lower catalyst loadings, and enable reactions to proceed at room temperature. nih.govnih.gov

Table 3: Comparison of Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/Precursor Ligand Type Typical Substrates Advantages
Pd(PPh₃)₄ Triarylphosphine Aryl bromides and iodides Widely used, historically significant. mdpi.com
Pd(PPh₃)₂Cl₂ Triarylphosphine Aryl bromides and iodides More stable than Pd(PPh₃)₄, common precursor. jsynthchem.comcommonorganicchemistry.com
Pd(OAc)₂ / Pd₂(dba)₃ Ligandless (precursor) Requires addition of external ligand Versatile precursors for generating active Pd(0) in situ with various ligands.
Pd(dppf)Cl₂ Ferrocenylphosphine Hetero(aryl) boronic acids Effective for coupling pyridine derivatives. nih.gov

Palladium-Catalyzed Coupling Reactions

Solvent Systems and Reaction Condition Optimization (e.g., 1,2-dimethoxyethane (B42094), aqueous K2CO3, elevated temperature)

The efficiency of Suzuki-Miyaura coupling is highly dependent on the choice of solvent, base, and temperature. While a specific protocol for this compound is not extensively detailed in publicly available literature, general principles for the synthesis of analogous 2-alkenylpyridines can be applied.

A common solvent system for Suzuki-Miyaura reactions is a mixture of an ethereal solvent, such as 1,2-dimethoxyethane (DME), and an aqueous solution of an inorganic base. DME is favored for its ability to solvate both the organic and organometallic species involved in the catalytic cycle and for its relatively high boiling point (85 °C), which allows for reactions to be conducted at elevated temperatures.

The choice of base is crucial for the activation of the boronic acid or ester, facilitating the transmetalation step. Aqueous potassium carbonate (K2CO3) is a frequently employed base due to its sufficient basicity to promote the reaction without causing significant side reactions, such as the decomposition of sensitive substrates or reagents. The use of an aqueous base often leads to a biphasic reaction mixture, which can sometimes enhance reaction rates and simplify product isolation.

Elevated temperatures are typically required to drive the catalytic cycle forward, particularly the oxidative addition and reductive elimination steps. Reaction temperatures are often optimized to be near the boiling point of the solvent system to ensure a reasonable reaction rate while minimizing thermal degradation of the reactants, catalyst, and product.

For the synthesis of this compound, a hypothetical optimization of these conditions, based on related transformations, is presented in the table below.

Table 1: Hypothetical Reaction Condition Optimization for the Suzuki-Miyaura Coupling Synthesis of this compound

ParameterConditionRationale
Solvent 1,2-Dimethoxyethane (DME) / WaterDME provides good solubility for organic and organometallic species. The aqueous phase is for the base.
Base Aqueous Potassium Carbonate (K2CO3)A moderately strong inorganic base, effective in activating the boronic acid for transmetalation.
Temperature 80-90 °C (Reflux)Elevated temperature is generally required to overcome the activation barriers of the catalytic cycle.
Catalyst Pd(PPh3)4 or PdCl2(dppf)Common and effective palladium catalysts for Suzuki-Miyaura cross-coupling reactions.
Boron Source Isopropenylboronic acid or its pinacol esterThe isopropenylating agent for the cross-coupling reaction.
Substrate 2-Halo-4-methylpyridin-3-amineThe pyridine scaffold onto which the isopropenyl group is installed. The halide can be Br or I.
Process Efficiency and Scale-Up Considerations

The process efficiency of a synthetic route is determined by factors such as chemical yield, reaction time, purity of the product, and the cost and availability of starting materials and reagents. For the synthesis of this compound via Suzuki-Miyaura coupling, achieving high efficiency would involve optimizing the parameters mentioned in the previous section to maximize the yield and minimize reaction time.

Scale-up considerations are crucial for transitioning a laboratory-scale synthesis to an industrial production level. Key aspects to consider include:

Cost and Availability of Raw Materials: The starting materials, particularly the palladium catalyst and the boronic acid derivative, can be expensive. For large-scale synthesis, sourcing cost-effective and readily available materials is paramount.

Catalyst Loading and Turnover Number (TON): Minimizing the catalyst loading while maintaining a high turnover number is a primary goal in process development to reduce costs and the levels of residual palladium in the final product.

Heat and Mass Transfer: In large reactors, efficient stirring and temperature control are critical to ensure consistent reaction conditions throughout the vessel and to prevent localized overheating, which could lead to side reactions or catalyst deactivation.

Work-up and Purification: The purification method used in the laboratory (e.g., column chromatography) may not be practical for large-scale production. Developing scalable purification techniques such as crystallization, distillation, or extraction is essential.

Safety: A thorough safety assessment of the process is required, considering the flammability of solvents like DME and the toxicity of reagents and byproducts.

Exploration of Other Transition Metal-Catalyzed Methodologies

Besides the Suzuki-Miyaura coupling, other transition metal-catalyzed cross-coupling reactions could potentially be employed for the synthesis of this compound. These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired process parameters.

Stille Coupling: This reaction involves the coupling of an organotin reagent (e.g., isopropenyltributylstannane) with an organic halide. Stille couplings are often tolerant of a wide range of functional groups, but the toxicity of organotin compounds is a significant drawback, particularly for pharmaceutical applications.

Negishi Coupling: This method utilizes an organozinc reagent (e.g., isopropenylzinc chloride) as the nucleophilic partner. Negishi couplings are known for their high reactivity and can often be performed under milder conditions than Suzuki or Stille reactions. However, organozinc reagents are typically moisture and air-sensitive, requiring inert atmosphere techniques.

Heck Reaction: While typically used to form C-C bonds between an alkene and an aryl halide with the introduction of a new double bond, variations of the Heck reaction could potentially be adapted for the synthesis of the target molecule, although this is a less direct approach.

The choice of a particular methodology would depend on a careful evaluation of factors such as substrate compatibility, reaction efficiency, cost, and safety.

Non-Metal-Catalyzed and Alternative Synthetic Pathways to this compound

While transition metal-catalyzed reactions are powerful tools, the development of non-metal-catalyzed and alternative synthetic pathways is of growing interest to avoid the cost and potential toxicity associated with heavy metals.

For the synthesis of this compound, such pathways are not well-documented in the literature. However, one could envision a multi-step classical organic synthesis approach. For instance, a possible route could involve the construction of the substituted pyridine ring from acyclic precursors through a condensation reaction, followed by functional group manipulations to introduce the amino and isopropenyl groups.

Another hypothetical approach could involve the generation of a pyridyl radical or anion at the 2-position of a suitable 4-methyl-3-aminopyridine precursor, followed by its reaction with an isopropenylating agent. However, achieving the desired regioselectivity and avoiding side reactions would be a significant challenge in such a strategy.

The development of efficient and practical non-metal-catalyzed methods for the synthesis of this and related compounds remains an active area of research in synthetic organic chemistry.

Reactivity and Chemical Transformations of 4 Methyl 2 Prop 1 En 2 Yl Pyridin 3 Amine

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Heterocycle

The reactivity of the pyridine ring in "4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine" towards aromatic substitution is dictated by the interplay of the electron-withdrawing nitrogen heteroatom and the electron-donating amino and methyl substituents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic attack compared to benzene. uoanbar.edu.iq Electrophilic substitution, when it does occur, typically proceeds at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions is electronically disfavored due to the formation of unstable cationic intermediates with a positive charge on the electronegative nitrogen atom.

In the case of this compound, the pyridine ring is substituted with a strongly activating amino group at the 3-position and a weakly activating methyl group at the 4-position. These groups increase the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. The directing effects of these substituents are expected to govern the regioselectivity of EAS. The powerful ortho-, para-directing amino group at C-3 would strongly favor substitution at its ortho positions (C-2 and C-4) and its para position (C-6). However, the C-2 and C-4 positions are already substituted. Therefore, electrophilic attack is most likely to be directed to the C-6 position. The methyl group at C-4 would also favor substitution at its ortho positions (C-3 and C-5). The C-3 position is occupied, so this also points towards substitution at C-5.

Considering the combined influence of both groups, electrophilic substitution is predicted to occur at the C-5 and C-6 positions. The precise outcome would depend on the specific electrophile and reaction conditions. For instance, halogenation (e.g., with Br₂ or Cl₂) or nitration (e.g., with HNO₃/H₂SO₄) would be expected to yield a mixture of 5- and 6-substituted products. It is important to note that the amino group can be protonated under strongly acidic conditions, which would convert it into a deactivating, meta-directing ammonium (B1175870) group, thereby complicating the reaction outcome.

A specific electrophilic reaction reported for 3-amino-4-methylpyridines is an electrophilic [4+1]-cyclization to form 6-azaindoles when treated with reagents like trifluoroacetic anhydride (B1165640) (TFAA). smolecule.comsigmaaldrich.com This reaction involves the activation of the methyl group, facilitated by the amino group.

Reaction Expected Major Product(s) Influencing Factors
Halogenation6-Halo-4-methyl-2-(prop-1-en-2-yl)pyridin-3-amine and 5-Halo-4-methyl-2-(prop-1-en-2-yl)pyridin-3-amineSteric hindrance, nature of the halogenating agent
Nitration6-Nitro-4-methyl-2-(prop-1-en-2-yl)pyridin-3-amine and 5-Nitro-4-methyl-2-(prop-1-en-2-yl)pyridin-3-amineStrongly acidic conditions may protonate the amino group, altering regioselectivity
SulfonationThis compound-6-sulfonic acid and this compound-5-sulfonic acidHigh temperatures are typically required for the sulfonation of pyridines

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2-, 4-, and 6-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate. uoanbar.edu.iq However, this reaction typically requires the presence of a good leaving group, such as a halide, at the position of attack.

The compound this compound does not possess a conventional leaving group on the pyridine ring. Therefore, it is not expected to undergo direct nucleophilic aromatic substitution under standard conditions. Reactions like the Chichibabin amination, which involves the displacement of a hydride ion, require very strong nucleophiles (like NaNH₂) and high temperatures, and typically occur at the 2- or 6-position. Given the existing substitution pattern, such a reaction is unlikely to be selective.

Olefin Metathesis and Other Transformations of the Prop-1-en-2-yl Group

The prop-1-en-2-yl (isopropenyl) group at the C-2 position of the pyridine ring is a versatile functional group that can undergo a variety of chemical transformations.

Olefin Metathesis

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. The isopropenyl group can potentially participate in cross-metathesis reactions with other alkenes. However, the presence of the free amino group at the C-3 position poses a significant challenge. Primary and secondary amines are known to coordinate to and deactivate or decompose the commonly used ruthenium-based olefin metathesis catalysts (e.g., Grubbs catalysts). patsnap.com

To achieve successful olefin metathesis, several strategies could be employed:

Protection of the amino group: The amino group could be protected as an amide or a carbamate (B1207046) to prevent its interference with the catalyst.

Use of amine-tolerant catalysts: Specially designed catalysts that are more resistant to poisoning by amines could be utilized.

Protonation of the amine: The reaction could be carried out in the presence of an acid to form the ammonium salt, which is less likely to coordinate to the metal center of the catalyst.

Assuming a suitable catalytic system is employed, cross-metathesis with a partner olefin (R-CH=CH₂) could lead to the formation of a new substituted alkene at the C-2 position of the pyridine ring.

Other Transformations of the Prop-1-en-2-yl Group

The double bond of the isopropenyl group is susceptible to a range of addition reactions.

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) would reduce the double bond to yield the corresponding 2-isopropyl-4-methylpyridin-3-amine. This reaction is generally highly efficient and chemoselective for the alkene in the presence of the aromatic pyridine ring. researchgate.netkhanacademy.org

Oxidation: The double bond can be oxidized under various conditions. For example, epoxidation with a peroxy acid (e.g., m-CPBA) would form the corresponding epoxide. Dihydroxylation using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would yield the corresponding diol. Ozonolysis (O₃ followed by a reductive or oxidative workup) would cleave the double bond to produce a ketone (2-acetyl-4-methylpyridin-3-amine) and formaldehyde.

Hydroboration-Oxidation: This two-step process would result in the anti-Markovnikov addition of water across the double bond, yielding 2-(2-hydroxypropan-2-yl)-4-methylpyridin-3-amine. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgkhanacademy.org

Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond would lead to the formation of the corresponding dihalide.

Reaction Reagents Expected Product
Olefin Cross-MetathesisAlkene (R-CH=CH₂), Ruthenium Catalyst2-(Substituted-alkenyl)-4-methylpyridin-3-amine
HydrogenationH₂, Pd/C2-Isopropyl-4-methylpyridin-3-amine
Epoxidationm-CPBA2-(1,2-Epoxy-1-methylethyl)-4-methylpyridin-3-amine
Dihydroxylation1. OsO₄, 2. NaHSO₃2-(1,2-Dihydroxy-1-methylethyl)-4-methylpyridin-3-amine
Ozonolysis (reductive)1. O₃, 2. Zn/H₂O2-Acetyl-4-methylpyridin-3-amine
Hydroboration-Oxidation1. BH₃·THF, 2. H₂O₂, NaOH2-(2-Hydroxypropan-2-yl)-4-methylpyridin-3-amine

Spectroscopic and Structural Characterization Methodologies for 4 Methyl 2 Prop 1 En 2 Yl Pyridin 3 Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most crucial information for structural determination.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine would display distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For pyridine (B92270) derivatives, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the ring's diamagnetic anisotropy. ipb.ptchemicalbook.com

The expected proton signals for the title compound would include:

Pyridine Ring Protons: Two signals, likely doublets, corresponding to the protons at positions 5 and 6 of the pyridine ring.

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on solvent and concentration, corresponding to the two protons of the amino group.

Isopropenyl Protons: Two distinct signals for the terminal vinylic protons (=CH₂) and a signal for the methyl protons (-CH₃) attached to the double bond. The vinylic protons would likely appear as singlets or narrow multiplets, while the isopropenyl methyl group would be a singlet.

Pyridine Methyl Protons: A sharp singlet for the three protons of the methyl group at position 4.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts for carbons in the pyridine ring are typically found between δ 120-160 ppm. Carbons of the isopropenyl group would appear in the alkene region (δ 100-150 ppm for the sp² carbons) and the aliphatic region (δ 15-30 ppm for the methyl carbon). The methyl group attached to the pyridine ring would also resonate in the aliphatic region.

Expected ¹H and ¹³C NMR Data Summary

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Pyridine C-H (2 protons)7.0 - 8.5120 - 150
Pyridine Quaternary C (4 carbons)---120 - 160
Amine (-NH₂)Variable (broad singlet)---
Isopropenyl =CH₂ (2 protons)4.5 - 5.5100 - 125
Isopropenyl C= (1 carbon)---130 - 150
Isopropenyl -CH₃ (3 protons)1.8 - 2.518 - 25
Pyridine -CH₃ (3 protons)2.0 - 2.615 - 25

Note: These are estimated chemical shift ranges based on typical values for similar functional groups and structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of the title compound would show cross-peaks between the coupled protons on the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This is particularly powerful for identifying the connectivity around quaternary (non-protonated) carbons. For instance, an HMBC spectrum would show correlations from the methyl protons to the carbons of the pyridine ring, confirming their attachment points. It would also link the isopropenyl group protons to the C2 carbon of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. These techniques are excellent for identifying the presence of specific functional groups, as different types of bonds vibrate at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, key characteristic absorption bands would be expected. researchgate.netresearchgate.net

N-H Stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. tsijournals.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds (aromatic and alkene) and the C=N bond of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. tsijournals.com

N-H Bending: The scissoring vibration of the amino group typically appears as a strong band around 1600-1650 cm⁻¹. tsijournals.com

C-N Stretching: The stretching of the aromatic carbon to the nitrogen bond of the amino group is expected in the 1260-1330 cm⁻¹ range. tsijournals.com

Expected FT-IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500
Amino (-NH₂)Scissoring (Bending)1600 - 1650
Aromatic C-HStretch3000 - 3100
Alkene =C-HStretch3020 - 3080
Aliphatic C-HStretch2850 - 3000
Aromatic C=C / C=NRing Stretch1400 - 1600
Alkene C=CStretch1640 - 1680
Aromatic C-NStretch1260 - 1330

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about molecular vibrations. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. For the title compound, the C=C stretching of the isopropenyl group and the symmetric breathing modes of the pyridine ring would be expected to produce strong signals in the Raman spectrum. aps.orgacs.orgresearchgate.net The pyridine ring vibrations, in particular, give rise to characteristic and often intense bands. acs.orgresearchgate.net

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure.

For this compound (C₉H₁₂N₂), the molecular weight is 148.21 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be determined with high precision, which helps to confirm the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative. For an amine-containing compound, the molecular ion peak is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.orgyoutube.com Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.org

Loss of a Methyl Radical: A peak corresponding to [M-15]⁺ would indicate the loss of a methyl group (•CH₃), either from the pyridine ring or the isopropenyl group.

Ring Fragmentation: The pyridine ring can undergo complex fragmentation, leading to a series of characteristic smaller ions. libretexts.org

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. For aminopyridine derivatives, XRD analysis reveals the planarity of the pyridine ring, the orientation of substituents, and the hydrogen-bonding networks that stabilize the crystal lattice. nih.govnih.gov

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

While a crystal structure for this compound is not publicly documented, data from related substituted aminopyridine compounds illustrate the type of information obtained. For instance, the analysis of 4-Methyl-3-nitropyridin-2-amine revealed a planar pyridine ring with the amino and methyl groups slightly deviating from this plane. nih.gov The crystal packing was stabilized by intermolecular N-H···N and N-H···O hydrogen bonds, as well as π–π stacking interactions. nih.gov Similarly, studies on other aminopyridine salts have detailed the formation of extensive three-dimensional networks through various hydrogen bonds. researchgate.net

Below is a table representing typical crystallographic data that would be determined for a compound in this class, based on published data for a related molecule, 4-Methyl-3-nitropyridin-2-amine. nih.gov

ParameterValue for 4-Methyl-3-nitropyridin-2-amine nih.gov
Chemical FormulaC₆H₇N₃O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.904 (2)
b (Å)11.237 (3)
c (Å)8.283 (2)
β (°)114.99 (3)
Volume (ų)665.8 (3)
Z4
Final R indices [I>2σ(I)]R1 = 0.0485, wR2 = 0.1259

This interactive table contains representative data for a related compound to illustrate the outputs of an XRD analysis.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential tools for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of this compound and its derivatives, a reverse-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The separation is based on the hydrophobicity of the analytes; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

HPLC is invaluable for:

Purity Assessment: Determining the percentage purity of a final product by separating it from any unreacted starting materials, byproducts, or impurities. A chromatogram of a pure compound would ideally show a single, sharp peak.

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time. Small aliquots of a reaction mixture can be injected into the HPLC system to determine the reaction's endpoint, helping to optimize reaction conditions and yield.

The development of a robust HPLC method involves optimizing several parameters, including the column chemistry, mobile phase composition (including pH and organic modifier ratio), flow rate, and detector wavelength (typically UV detection for aromatic compounds like pyridines).

The following table outlines a hypothetical, yet typical, set of HPLC conditions for the analysis of a substituted aminopyridine, based on established methods for similar compounds.

ParameterTypical Value/Condition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

This interactive table presents typical starting parameters for an HPLC method used in the analysis of aminopyridine derivatives.

Theoretical and Computational Investigations of 4 Methyl 2 Prop 1 En 2 Yl Pyridin 3 Amine

Quantum Chemical Calculations for Optimized Molecular Geometries

To understand the three-dimensional structure and stability of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine, quantum chemical calculations are employed. These methods solve the Schrödinger equation approximately to determine the molecule's electron distribution and the corresponding minimum energy geometry.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. ias.ac.in The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for its accuracy in reproducing experimental results for a wide range of organic molecules. researchgate.net

For a molecule like this compound, calculations would be performed using various basis sets, such as 6-311++G(d,p), to accurately describe the spatial distribution of electrons. researchgate.net These calculations would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. mdpi.com The results from these calculations provide a foundational understanding of the molecule's structural parameters.

Table 1: Representative DFT Functionals and Basis Sets for Pyridine (B92270) Derivatives This table is illustrative of common methods used for similar compounds, as specific data for the target molecule is unavailable.

Method Functional Basis Set Typical Application
DFT B3LYP 6-311G+(d,p) Geometry optimization, HOMO-LUMO analysis ias.ac.in
DFT B3PW91 6-311G(d,p) Structural and electronic properties nih.gov

Ab initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF provides a good starting point, it does not fully account for electron correlation, which is the interaction between individual electrons. wikipedia.orglibretexts.org

To improve upon the HF method, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are used. researchgate.net MP2 calculations incorporate electron correlation effects, leading to more accurate predictions of molecular geometries and energies. researchgate.net Comparing results from both HF and MP2 methods with DFT calculations allows for a comprehensive assessment of the molecule's structural properties.

Electronic Structure Analysis and Molecular Orbital Theory

Analysis of the electronic structure provides insights into the chemical reactivity and properties of the molecule. This involves examining the distribution of electrons in molecular orbitals and the resulting electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis This table illustrates the type of data obtained from FMO analysis of similar molecules.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded to represent different potential values. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For a substituted aminopyridine, the MEP surface would likely show negative potential near the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic interaction. nih.gov The distribution of the electrostatic potential across the molecule provides valuable information about its intermolecular interaction patterns. dtic.mil

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) orbitals and unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. These delocalization interactions, often referred to as hyperconjugation, contribute to the stability of the molecule. researchgate.net

Spectroscopic Property Simulations and Experimental Validation

Computational methods are frequently employed to predict the spectroscopic characteristics of molecules, which can then be compared with experimental data for validation.

Computational Prediction of Vibrational Frequencies and Intensities

The prediction of vibrational frequencies using computational methods, such as Density Functional Theory (DFT), is a standard practice to understand the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations can help in the assignment of experimental vibrational bands to specific molecular motions. The accuracy of these predictions can be improved by using appropriate scaling factors to account for anharmonicity and basis set deficiencies. researchgate.netnist.gov Without experimental or computational data for this compound, a data table of its vibrational frequencies cannot be provided.

Theoretical Calculation of NMR Chemical Shifts

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another crucial application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to predict ¹H and ¹³C NMR spectra. researchgate.net These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the structure of a compound. arpgweb.com A comparison of calculated and experimental shifts can provide confidence in the determined structure. nih.gov As no such studies have been published for this compound, a table of its theoretical NMR chemical shifts cannot be generated.

Reactivity and Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in understanding the reactivity of molecules and elucidating reaction mechanisms.

Analysis of Nucleophilic and Electrophilic Reactivity Centers

Computational analysis can identify the most likely sites for nucleophilic and electrophilic attack within a molecule. researchgate.net This is often achieved by calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generating molecular electrostatic potential (MEP) maps. scielo.org.mx These analyses provide insights into the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is fundamental to predicting its chemical behavior. researchgate.net For this compound, this would involve identifying the reactive sites on the pyridine ring and its substituents.

Computational Elucidation of Reaction Pathways and Transition States

Quantum chemical methods can be used to explore potential energy surfaces and model reaction pathways. nih.gov This involves locating transition state structures and calculating activation energies, which helps in understanding the kinetics and thermodynamics of a reaction. mdpi.com Such studies are crucial for predicting the feasibility of a reaction and understanding its mechanism in detail. nih.gov Without specific computational research on the reactions of this compound, no specific reaction pathways or transition states can be described.

Synthetic Applications and Derivative Chemistry of 4 Methyl 2 Prop 1 En 2 Yl Pyridin 3 Amine

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Compounds

The utility of 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine stems from its identity as a densely functionalized pyridine (B92270) derivative. The primary amine at the 3-position and the isopropenyl group at the 2-position serve as versatile chemical handles for constructing more elaborate molecular architectures.

Aminopyridines are well-established precursors for the synthesis of a wide array of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are of significant interest in drug discovery. researchgate.netmdpi.com The amino group of this compound provides a nucleophilic site for cyclization reactions, enabling the construction of new rings fused to the pyridine core. rsc.org The isopropenyl group, a reactive alkene, can undergo various transformations including hydrogenation, oxidation, or addition reactions, further expanding the diversity of accessible pyridine-based compounds. google.com The development of synthetic methods utilizing substituted aminopyridines continues to be an active area of research, aimed at producing novel compounds with unique photophysical or biological properties. beilstein-journals.org

A critical and well-documented application of this compound is its role as a key intermediate in the synthesis of inhibitors targeting the KRAS G12C mutation, a significant driver in many solid tumors. nih.govresearchgate.net Specifically, it is a precursor to the crucial intermediate 2-isopropyl-4-methylpyridin-3-amine, which forms a core component of the FDA-approved drug Sotorasib (AMG 510). google.comnih.gov

The synthesis involves a Suzuki coupling reaction to form this compound, followed by a catalytic hydrogenation step. google.com In this subsequent step, the isopropenyl group of the title compound is selectively reduced to an isopropyl group, yielding 2-isopropyl-4-methylpyridin-3-amine. google.com This transformation is a pivotal part of an efficient and scalable manufacturing process designed to meet the market demands for this important cancer therapy. google.comnih.gov The resulting substituted pyridine moiety is essential for the final structure of AMG 510, where it is linked to the complex pyrido[2,3-d]pyrimidin-2(1H)-one core of the inhibitor. biomol.comaxonmedchem.com

Below is a data table summarizing this key synthetic transformation.

StepStarting MaterialReagents and ConditionsProduct
12-chloro-4-methylpyridin-3-amine4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, Pd(PPh3)Cl2, K2CO3, DME, 80 °CThis compound
2This compoundH2, Pd/C, EtOH, 45 °C, 7 bar2-isopropyl-4-methylpyridin-3-amine

This data is derived from patent literature describing the synthesis of intermediates for KRAS G12C inhibitors. google.com

Scaffold for Combinatorial Library Synthesis and High-Throughput Screening

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries for high-throughput screening. A scaffold is a core molecular structure upon which various substituents can be systematically added to create a large number of related analogues. The pyridine ring itself is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.gov

The two primary points of diversification on the this compound scaffold are the 3-amino group and the 2-isopropenyl group. The amino group can be readily acylated, alkylated, or used in condensation reactions to introduce a wide variety of side chains. The isopropenyl group can be functionalized through methods such as hydroformylation, epoxidation, or metathesis to attach different chemical moieties. This dual functionality allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible intermediate, which is a key strategy in modern drug discovery. nih.gov

Strategies for Diversity-Oriented Synthesis Utilizing the this compound Core

Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally complex and diverse small molecules from a common starting material. nih.gov The this compound core is well-suited for DOS strategies due to its distinct and orthogonally reactive functional groups.

A potential DOS pathway could involve the following:

Initial Derivatization: The amino group could be reacted with a library of carboxylic acids or sulfonyl chlorides to generate a set of amides and sulfonamides.

Scaffold Elaboration: The isopropenyl group of each of these derivatives could then be subjected to a range of reactions. For example, ozonolysis would convert the isopropenyl group to a ketone, which could then be used in further reactions like reductive amination or Wittig reactions. Alternatively, dihydroxylation followed by oxidative cleavage would yield a different set of functionalized intermediates.

Cyclization Strategies: The newly introduced functional groups could be designed to react with the pyridine nitrogen or the substituent on the 3-amino group, leading to the formation of novel polycyclic heterocyclic systems. rsc.org

By employing a branching synthesis pathway where different subsets of the library are subjected to different reaction sequences, a wide area of chemical space can be explored, increasing the probability of discovering compounds with novel biological activities. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Greener and More Sustainable Synthetic Methodologies

The imperative for environmentally benign chemical processes necessitates a shift towards greener synthetic routes for complex molecules like 4-Methyl-2-(prop-1-en-2-yl)pyridin-3-amine. Future research will likely focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Key areas of investigation include:

Catalytic Innovations: Exploring the use of novel catalysts to improve efficiency and reduce environmental impact. This includes the use of magnesium oxide nanoparticles (MgO NPs) or other nanocatalysts, which have shown promise in synthesizing pyridine (B92270) derivatives by potentially reducing reaction times and increasing yields. frontiersin.org

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful strategy for creating stereo-enriched compounds under mild conditions. acs.org Research into identifying or engineering enzymes that can selectively act on precursors to this compound could lead to highly efficient and sustainable synthetic pathways. acs.org

Alternative Energy Sources: Investigating the use of microwave irradiation or flow chemistry could significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. whiterose.ac.uk

Benign Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, supercritical fluids, or ionic liquids will be a critical step in developing sustainable synthetic protocols.

Table 1: Potential Greener Synthetic Strategies

Strategy Approach Potential Benefits
Nanocatalysis Use of catalysts like MgO nanoparticles in the synthesis of pyridine derivatives. frontiersin.org Reduced reaction times, increased yields, catalyst reusability.
Biocatalysis Employing enzymes for specific transformation steps. acs.org High selectivity, mild reaction conditions, reduced byproducts.
Flow Chemistry Performing reactions in continuous flow reactors instead of batch processes. whiterose.ac.uk Enhanced safety, better process control, easier scalability, improved energy efficiency.
Green Solvents Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. Reduced environmental pollution and health risks.

Investigation of Novel Chemo- and Regioselective Transformations

The multifunctionality of the this compound scaffold presents both a challenge and an opportunity for synthetic chemists. Developing reactions that can selectively target one functional group while leaving others intact is a key area for future research.

Promising avenues for exploration include:

Selective C-H Functionalization: Late-stage C–H functionalization is a powerful tool for modifying complex molecules without the need for pre-installed functional groups. acs.org Investigating copper-mediated or other transition-metal-catalyzed reactions could enable the selective modification of the pyridine ring or the methyl group under biocompatible conditions. acs.org

Targeting the Isopropenyl Group: Exploring selective transformations of the prop-1-en-2-yl moiety, such as asymmetric hydrogenation, hydroamination, or oxidation, could yield a diverse range of derivatives while preserving the core aminopyridine structure.

Amine Group Derivatization: The primary amine at the 3-position is a key site for derivatization. Research into selective N-alkylation, N-arylation, acylation, or its use in the construction of new fused heterocyclic rings (e.g., imidazopyridines) could generate novel compound libraries. rsc.org

Controlling Reaction Pathways: The study of how reaction conditions (e.g., temperature, catalysts, solvents) can dictate chemo- and regioselectivity is crucial. mdpi.com For instance, certain conditions might favor nucleophilic attack at one position over another, allowing for controlled and predictable synthesis of specific isomers. mdpi.com

Application of Machine Learning and Artificial Intelligence in Synthetic Planning

The complexity of synthesizing and modifying molecules like this compound can be addressed using advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are revolutionizing synthetic chemistry by enabling more efficient and innovative route design. researchgate.net

Future applications in this area include:

Computer-Aided Synthesis Planning (CASP): AI-driven platforms can analyze vast reaction databases to propose novel and efficient retrosynthetic pathways. researchgate.netchemrxiv.orgnih.gov Tools like ReTReK, which integrate deep learning with retrosynthesis knowledge, can help chemists design practical and effective synthetic routes. nih.govnih.gov

"Greenness-by-Design": Machine learning models can be trained to predict the environmental impact of a proposed synthetic route, considering factors like process mass intensity (PMI). This allows chemists to design more sustainable syntheses from the outset by selecting reactions and reagents with lower environmental footprints.

Reaction Optimization: AI algorithms can predict the optimal conditions (temperature, solvent, catalyst) for a given chemical transformation, reducing the need for extensive empirical screening and accelerating the discovery process.

Discovery of Novel Derivatives: AI can be used to screen virtual libraries of potential derivatives of the this compound scaffold for desired properties, such as binding affinity to a biological target. nih.gov This accelerates the identification of promising lead compounds for drug discovery and other applications. nih.gov

Table 2: AI and Machine Learning in Synthetic Chemistry

Application Area AI/ML Tool/Technique Function Reference
Route Design Computer-Aided Synthesis Planning (CASP) Proposes novel retrosynthetic pathways based on existing chemical knowledge. researchgate.netchemrxiv.orgnih.govnih.gov
Sustainability Predictive Modeling Assesses the environmental impact (e.g., cPMI) of synthetic routes to enable "Greenness-by-Design".
Drug Discovery Virtual Screening (e.g., HelixVS, HelixDock) Identifies potent derivative compounds by predicting their interaction with biological targets. nih.gov
Reaction Prediction Graph Convolutional Networks (GCN) Predicts the products of chemical reactions and helps evaluate promising search directions in synthesis planning. nih.gov

Exploration of New Chemical Space through Derivatization of the this compound Scaffold

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. rsc.orgresearchgate.netnih.govnih.gov The this compound structure serves as an excellent starting point for generating novel molecules with potentially valuable biological or material properties.

Future research should focus on systematically exploring the chemical space around this scaffold through targeted derivatization strategies:

Modification of the Pyridine Ring: Introducing various substituents onto the pyridine ring can modulate the electronic properties, solubility, and biological activity of the molecule.

Functionalization of the Amino Group: The amino group can be converted into a wide range of functional groups, including amides, sulfonamides, and ureas, or used as a handle to link the scaffold to other molecules.

Transformations of the Isopropenyl and Methyl Groups: The alkyl substituents provide further opportunities for functionalization, such as through oxidation or halogenation, to introduce new reactive handles for subsequent modifications.

This systematic exploration will expand the library of compounds derived from this scaffold, increasing the probability of discovering new entities with significant applications in fields such as pharmaceuticals and materials science. whiterose.ac.uk

Table 3: Potential Derivatization Strategies and Resulting Functionalities

Reaction Site Derivatization Strategy Resulting Functional Group/Scaffold
3-Amino Group Acylation, Sulfonylation, Urea formation Amide, Sulfonamide, Urea
Reductive Amination Secondary/Tertiary Amine
Ring-forming reactions (e.g., with β-dicarbonyls) Fused heterocycles (e.g., pyridopyrimidines)
Prop-1-en-2-yl Group Hydrogenation Isopropyl group
Halogenation/Hydrohalogenation Halogenated alkyl chain
Oxidation (e.g., Ozonolysis) Ketone (Acetone) + 2-formylpyridine derivative
Pyridine Ring Electrophilic Aromatic Substitution Substituted pyridine (e.g., nitro-, halo-)
C-H Activation/Functionalization Arylated or alkylated pyridine ring

Q & A

Q. What strategies identify and quantify byproducts in complex reaction mixtures?

  • Methodological Answer : Use LC-MS/MS with high-resolution mass detection (e.g., Q-TOF) for untargeted metabolomics-style analysis. Apply multivariate statistics (PCA or PLS-DA) to cluster byproducts. Isolate major impurities via preparative HPLC and characterize them via NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.